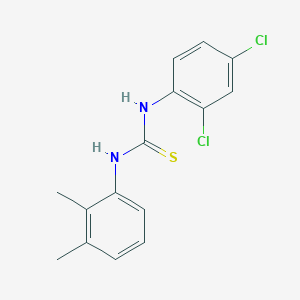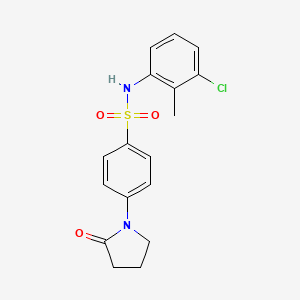
N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized in 2004 and has since been the subject of extensive scientific research due to its potential therapeutic applications.
Mechanism of Action
JAK3 is a tyrosine kinase that is involved in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide selectively inhibits JAK3, thereby preventing the activation of immune cells and the production of inflammatory cytokines. This leads to a reduction in inflammation and the symptoms associated with autoimmune diseases.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to significantly reduce inflammation and improve clinical outcomes in patients with rheumatoid arthritis and psoriasis. It has also been studied in preclinical models of multiple sclerosis, lupus, and diabetes, where it has demonstrated promising results. N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has a good safety profile and is generally well-tolerated in patients.
Advantages and Limitations for Lab Experiments
N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a potent and selective inhibitor of JAK3, making it an ideal tool for studying the JAK3 signaling pathway in vitro and in vivo. However, its use in lab experiments is limited by its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Future Directions
For research include the development of more potent and selective JAK3 inhibitors, as well as the investigation of N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide's potential in other disease areas such as cancer and infectious diseases. Additionally, studies are needed to further elucidate the mechanisms of action of JAK3 inhibitors and their effects on the immune system.
Synthesis Methods
N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can be synthesized using a multi-step process starting from 3-chloro-2-methylphenol and 4-aminobenzenesulfonamide. The final step involves the reaction of the intermediate with pyrrolidine-2-one to form the desired product. The synthesis method has been optimized to produce high yields and purity of N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the JAK3 signaling pathway, which is involved in the activation of immune cells and the production of inflammatory cytokines.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-12-15(18)4-2-5-16(12)19-24(22,23)14-9-7-13(8-10-14)20-11-3-6-17(20)21/h2,4-5,7-10,19H,3,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCAJDJXCJAZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

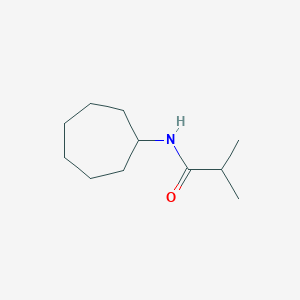
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5838034.png)
![1-[3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B5838042.png)
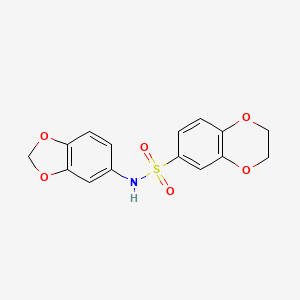
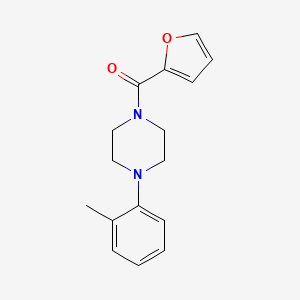
![N-(4-methoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5838055.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide](/img/structure/B5838068.png)
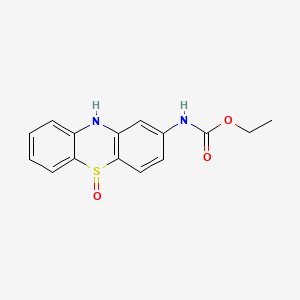
![4-{[(3-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5838092.png)
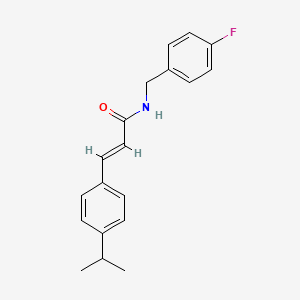
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5838122.png)

![N'-[1-(4-chlorophenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5838137.png)
